molecular formula C18H20BrClN2 B10888878 1-(2-Bromobenzyl)-4-(4-chlorobenzyl)piperazine

1-(2-Bromobenzyl)-4-(4-chlorobenzyl)piperazine

Cat. No.: B10888878
M. Wt: 379.7 g/mol
InChI Key: HJPWANWJJGPCPP-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-4-(4-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to benzyl groups, which are further connected to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzyl)-4-(4-chlorobenzyl)piperazine typically involves the reaction of 1-(2-bromobenzyl)piperazine with 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzyl)-4-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-(2-Bromobenzyl)-4-(4-chlorobenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-(4-chlorobenzyl)piperazine is not well-documented. like other piperazine derivatives, it may interact with various molecular targets, including receptors and enzymes, to exert its effects. The presence of bromine and chlorine atoms may influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzyl)-4-(4-bromobenzyl)piperazine
  • 1-(2-Fluorobenzyl)-4-(4-chlorobenzyl)piperazine
  • 1-(2-Bromobenzyl)-4-(4-methylbenzyl)piperazine

Uniqueness

1-(2-Bromobenzyl)-4-(4-chlorobenzyl)piperazine is unique due to the specific arrangement of bromine and chlorine atoms on the benzyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds. The presence of both bromine and chlorine atoms may enhance its reactivity and potential pharmacological activities.

Properties

Molecular Formula

C18H20BrClN2

Molecular Weight

379.7 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrClN2/c19-18-4-2-1-3-16(18)14-22-11-9-21(10-12-22)13-15-5-7-17(20)8-6-15/h1-8H,9-14H2

InChI Key

HJPWANWJJGPCPP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Br

Origin of Product

United States

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